2,6-dibromo-N-methylpyridin-3-amine
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Overview
Description
2,6-Dibromo-N-methylpyridin-3-amine is a brominated pyridine derivative with the molecular formula C6H6Br2N2. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity. It is commonly used as an intermediate in organic synthesis and has applications in pharmaceuticals, agrochemicals, and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dibromo-N-methylpyridin-3-amine typically involves the bromination of N-methylpyridin-3-amine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under controlled temperature conditions to ensure selective bromination at the 2 and 6 positions of the pyridine ring .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to enhance the efficiency and yield of the bromination process. The use of catalysts and optimized reaction conditions, such as temperature and solvent choice, are crucial for large-scale production. The product is typically purified through recrystallization or chromatography techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-N-methylpyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It participates in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form biaryl compounds.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate (K2CO3).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) are commonly used.
Reduction Reactions: Hydrogen gas and Pd/C are used under atmospheric pressure or slightly elevated pressure conditions.
Major Products
Substitution Reactions: Yield various substituted pyridine derivatives depending on the nucleophile used.
Coupling Reactions:
Reduction Reactions: Result in the formation of N-methylpyridin-3-amine.
Scientific Research Applications
2,6-Dibromo-N-methylpyridin-3-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-dibromo-N-methylpyridin-3-amine in biological systems involves its interaction with specific molecular targets. The bromine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites in biomolecules. This interaction can disrupt essential biological processes, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromo-6-methylpyridin-3-amine: Another brominated pyridine derivative with similar reactivity but different substitution pattern.
5-Bromo-2-methylpyridin-3-amine: Used in similar synthetic applications but with only one bromine atom.
Uniqueness
2,6-Dibromo-N-methylpyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of two bromine atoms at the 2 and 6 positions allows for selective functionalization and diverse chemical transformations, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2,6-dibromo-N-methylpyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2N2/c1-9-4-2-3-5(7)10-6(4)8/h2-3,9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZAMGYWQVVOSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(N=C(C=C1)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401293129 |
Source
|
Record name | 2,6-Dibromo-N-methyl-3-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401293129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84539-50-4 |
Source
|
Record name | 2,6-Dibromo-N-methyl-3-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84539-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dibromo-N-methyl-3-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401293129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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